

Spectroscopic and Synthetic Overview of 3-(1-Aminoethyl)benzonitrile Analogues

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Compound of Interest

Compound Name: 3-(1-Aminoethyl)benzonitrile

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available spectroscopic data for compounds structurally related to **3-(1-Aminoethyl)benzonitrile**, namely benzonitrile and 3-aminobenzonitrile. Due to the limited availability of specific experimental data for **3-(1-Aminoethyl)benzonitrile** in the public domain, this document focuses on these analogues to provide a foundational understanding of the spectroscopic characteristics of this class of compounds. Additionally, a generalized experimental protocol for the synthesis of substituted 3-aminobenzonitriles is presented, based on established chemical literature.

Spectroscopic Data of Analogous Compounds

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for benzonitrile and 3-aminobenzonitrile.

Benzonitrile

Benzonitrile serves as the foundational aromatic nitrile structure.

Table 1: NMR Spectroscopic Data for Benzonitrile

¹ H NMR (CDCl ₃ , 400 MHz)		¹³ C NMR (CDCl ₃ , 100 MHz)
Chemical Shift (δ) ppm	Multiplicity	Chemical Shift (δ) ppm
7.64	d	132.6
7.60	d	132.0
7.47	t	128.9
118.6		
112.2		

NMR data sourced from publicly available datasets.[\[1\]](#)

Table 2: IR and MS Data for Benzonitrile

Spectroscopy	Key Features
IR (Infrared)	Characteristic nitrile (C≡N) stretching vibration typically observed around 2230 cm ⁻¹ . [2] [3] [4]
MS (Mass Spectrometry)	Molecular Ion (M ⁺) peak at m/z = 103, corresponding to the molecular weight of benzonitrile. [2]

3-Aminobenzonitrile

3-Aminobenzonitrile introduces an amino group to the benzonitrile scaffold, influencing its spectroscopic properties.

Table 3: NMR Spectroscopic Data for 3-Aminobenzonitrile

¹ H NMR	¹³ C NMR	
Chemical Shift (δ) ppm	Proton Assignment	Chemical Shift (δ) ppm
6.8-7.3	Aromatic Protons	146.7 (C-NH ₂)
3.8 (broad s)	-NH ₂	130.0
129.5		
119.2 (C≡N)		
118.0		
117.2		
115.4		

Note: Specific peak assignments and coupling constants for ¹H NMR were not fully detailed in the available search results. The ¹³C NMR data is a composite from available information and may not represent a single definitive spectrum.[5][6]

Table 4: IR and MS Data for 3-Aminobenzonitrile

Spectroscopy	Key Features
IR (Infrared)	Nitrile (C≡N) stretch, along with N-H stretching vibrations from the amino group.
MS (Mass Spectrometry)	Molecular Ion (M ⁺) peak at m/z = 118.[5]

Experimental Protocol: Generalized Synthesis of Substituted 3-Aminobenzonitriles

The following is a generalized procedure for the synthesis of substituted 3-aminobenzonitriles, adapted from patent literature describing similar transformations.[7] This protocol outlines a common synthetic route involving the cyanation of a corresponding haloaniline derivative.

Materials:

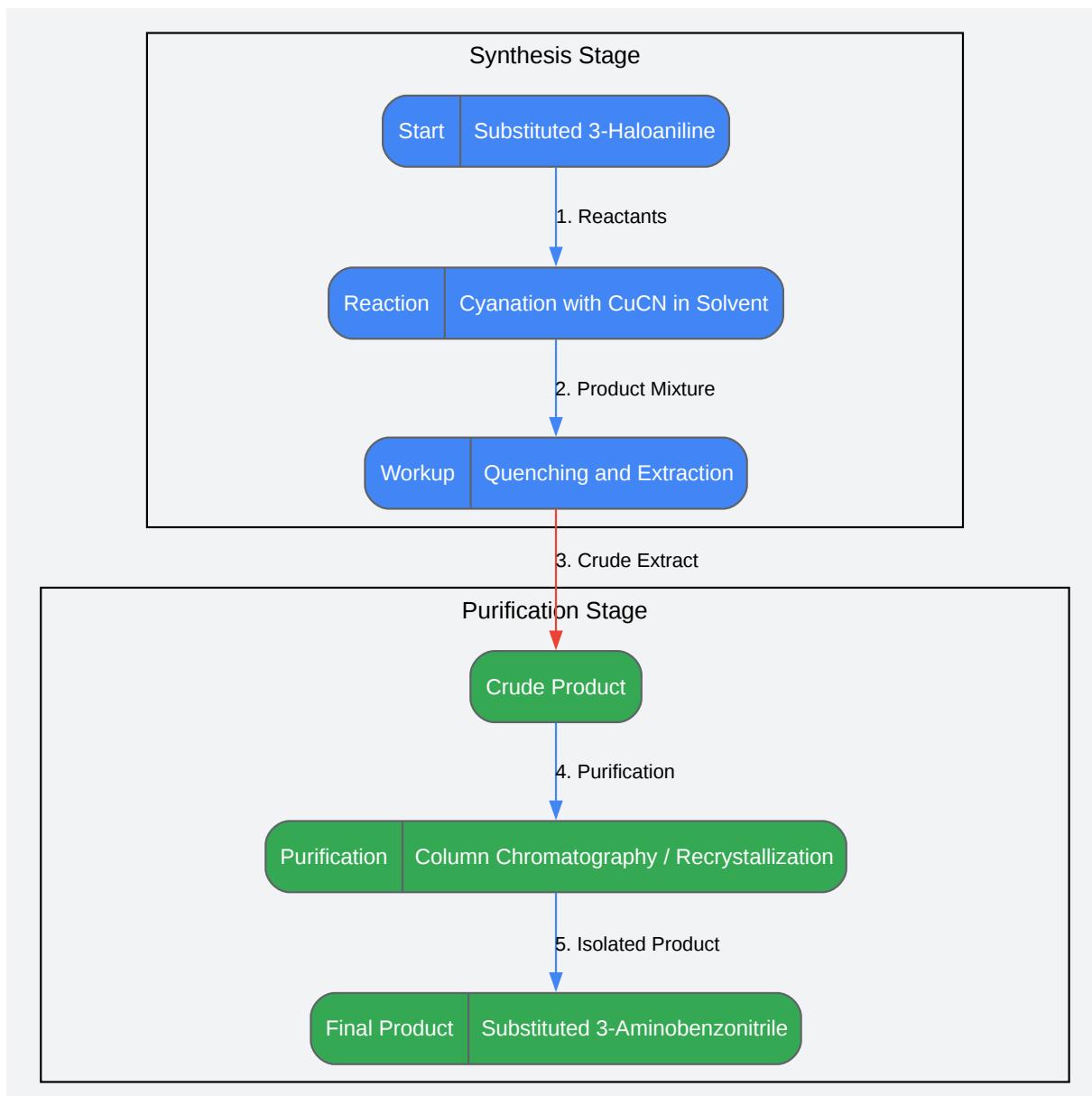
- Substituted 3-haloaniline
- Copper(I) cyanide (CuCN) or other cyanide source
- Solvent (e.g., N,N-dimethylformamide (DMF), pyridine)
- Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

- To a dry reaction vessel, add the substituted 3-haloaniline and the chosen solvent under an inert atmosphere.
- Add the cyanide source (e.g., CuCN) to the mixture.
- Heat the reaction mixture to an elevated temperature (typically $>100^{\circ}\text{C}$) and maintain for several hours. The exact temperature and reaction time will depend on the specific substrate and solvent used.
- Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by pouring it into a solution of aqueous ferric chloride and hydrochloric acid or an aqueous solution of sodium cyanide, depending on the workup procedure.
- Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
- Wash the organic layer with brine and dry over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4).
- Remove the solvent under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired substituted 3-aminobenzonitrile.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted 3-aminobenzonitrile.



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